(1-ethenyl-1H-imidazol-2-yl)methanol
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Description
“(1-ethenyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is (1-ethylimidazol-2-yl)methanol .
Molecular Structure Analysis
The molecular structure of “(1-ethenyl-1H-imidazol-2-yl)methanol” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methanol group attached to one of the carbon atoms in the imidazole ring .Physical And Chemical Properties Analysis
“(1-ethenyl-1H-imidazol-2-yl)methanol” has a molecular weight of 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 126.079312947 g/mol . The topological polar surface area is 38 Ų .Scientific Research Applications
Synthesis and Conversion
(1-Methyl-1H-imidazol-2-yl) methanol derivatives are synthesized from carbonyl compounds and can be converted into carbonyl compounds via corresponding quaternary salts. This synthesis process indicates the versatility of imidazole derivatives in organic synthesis, especially as masked forms of carbonyl groups and synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursors for Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates potential as a precursor in the synthesis of biomimetic chelating ligands. This application underscores the role of imidazole derivatives in creating complex molecules with potential biological applications (Gaynor, McIntyre, & Creutz, 2023).
Organocatalysis
Imidazol-1-yl-acetic acid, a related compound, serves as an efficient, recyclable organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This showcases the catalytic capabilities of imidazole derivatives in green chemistry (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).
Fluorescence Probes
Imidazole derivatives, such as 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, are used in synthesizing fluorescent probes. These compounds coordinate with metal ions like Zn^2+, resulting in strong fluorescence, which is useful in biochemical sensing and imaging applications (Wen-yao, 2012).
Antibacterial Agents
Some imidazole derivatives have been explored for their antibacterial properties, indicating their potential in developing new antibiotics. This is particularly significant in addressing antibiotic resistance challenges (Chandra, Ganguly, Dey, & Sarkar, 2020).
Corrosion Inhibition
Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, are applied in inhibiting corrosion of metals like carbon steel in acidic mediums. This demonstrates the utility of imidazole derivatives in industrial applications, particularly in enhancing material longevity and performance (Costa et al., 2021).
properties
IUPAC Name |
(1-ethenylimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUWZYBYKQRSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336662 |
Source
|
Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethenyl-1H-imidazol-2-yl)methanol | |
CAS RN |
45662-46-2 |
Source
|
Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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